(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate
Brand Name: Vulcanchem
CAS No.: 119206-62-1
VCID: VC0044876
InChI: InChI=1S/C25H41F7O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-35-18-21(37-20(2)33)19-36-22(34)23(26,27)24(28,29)25(30,31)32/h21H,3-19H2,1-2H3/t21-/m1/s1
SMILES: CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C
Molecular Formula: C25H41F7O5
Molecular Weight: 554.6 g/mol

(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate

CAS No.: 119206-62-1

Main Products

VCID: VC0044876

Molecular Formula: C25H41F7O5

Molecular Weight: 554.6 g/mol

(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate - 119206-62-1

CAS No. 119206-62-1
Product Name (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate
Molecular Formula C25H41F7O5
Molecular Weight 554.6 g/mol
IUPAC Name [(2R)-2-acetyloxy-3-hexadecoxypropyl] 2,2,3,3,4,4,4-heptafluorobutanoate
Standard InChI InChI=1S/C25H41F7O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-35-18-21(37-20(2)33)19-36-22(34)23(26,27)24(28,29)25(30,31)32/h21H,3-19H2,1-2H3/t21-/m1/s1
Standard InChIKey JFMAWTVFERLZEZ-OAQYLSRUSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCOC[C@H](COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C
SMILES CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C
Canonical SMILES CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C
Synonyms 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-heptafluorobutyrate
HAGHB
PubChem Compound 195298
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator